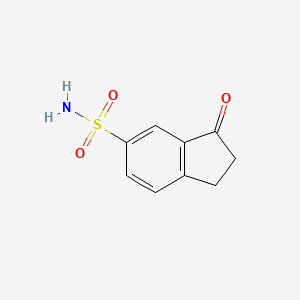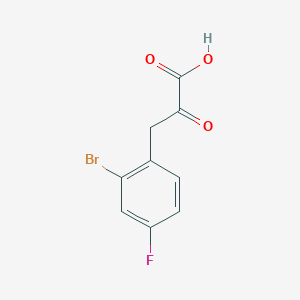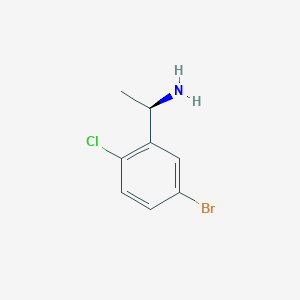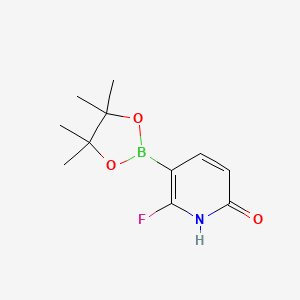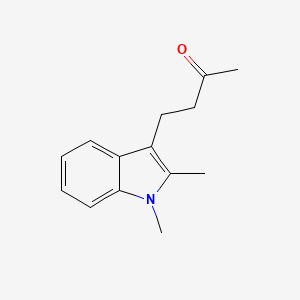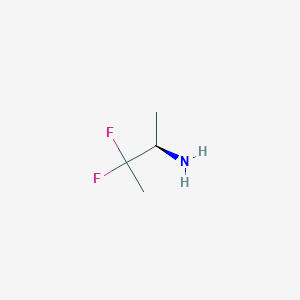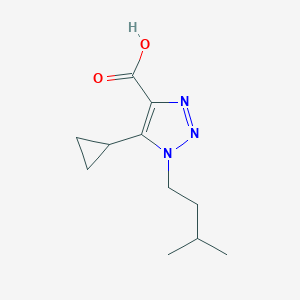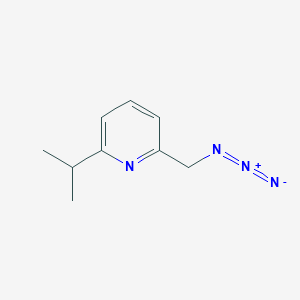
2-(Azidomethyl)-6-isopropylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azidomethyl)-6-(propan-2-yl)pyridine is an organic compound that belongs to the class of azides. Azides are known for their high reactivity, particularly in click chemistry and other synthetic applications. This compound features a pyridine ring substituted with an azidomethyl group at the 2-position and an isopropyl group at the 6-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azidomethyl)-6-(propan-2-yl)pyridine typically involves the following steps:
Starting Material: The synthesis begins with 2-methyl-6-(propan-2-yl)pyridine.
Bromination: The methyl group at the 2-position is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Azidation: The resulting 2-bromomethyl-6-(propan-2-yl)pyridine is then treated with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) to replace the bromine atom with an azide group, yielding 2-(azidomethyl)-6-(propan-2-yl)pyridine.
Industrial Production Methods
Industrial production of 2-(azidomethyl)-6-(propan-2-yl)pyridine follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and heat transfer.
Safety Measures: Given the high reactivity of azides, stringent safety protocols are implemented to prevent accidental detonations.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
2-(Azidomethyl)-6-(propan-2-yl)pyridine undergoes various chemical reactions, including:
Click Chemistry: The azide group readily participates in Huisgen 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The azide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts (e.g., copper sulfate and sodium ascorbate) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azidation reactions.
Major Products
Triazoles: Formed via click chemistry.
Amines: Formed via reduction of the azide group.
Substituted Pyridines: Formed via nucleophilic substitution reactions.
科学的研究の応用
2-(Azidomethyl)-6-(propan-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive triazoles.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(azidomethyl)-6-(propan-2-yl)pyridine primarily involves the reactivity of the azide group. In click chemistry, the azide group undergoes a 1,3-dipolar cycloaddition with alkynes to form triazoles. This reaction is highly efficient and selective, making it valuable for various applications. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.
類似化合物との比較
Similar Compounds
2-(Azidomethyl)pyridine: Lacks the isopropyl group at the 6-position.
6-(Propan-2-yl)pyridine: Lacks the azidomethyl group at the 2-position.
2-(Azidomethyl)-4-(propan-2-yl)pyridine: The isopropyl group is at the 4-position instead of the 6-position.
Uniqueness
2-(Azidomethyl)-6-(propan-2-yl)pyridine is unique due to the presence of both the azidomethyl and isopropyl groups on the pyridine ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications, particularly in the formation of triazoles via click chemistry.
特性
分子式 |
C9H12N4 |
|---|---|
分子量 |
176.22 g/mol |
IUPAC名 |
2-(azidomethyl)-6-propan-2-ylpyridine |
InChI |
InChI=1S/C9H12N4/c1-7(2)9-5-3-4-8(12-9)6-11-13-10/h3-5,7H,6H2,1-2H3 |
InChIキー |
GMPIVBUEFHBGOI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC(=N1)CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


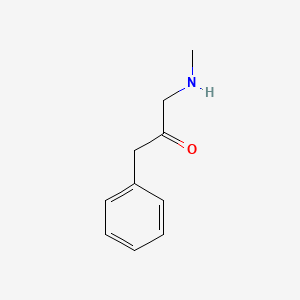
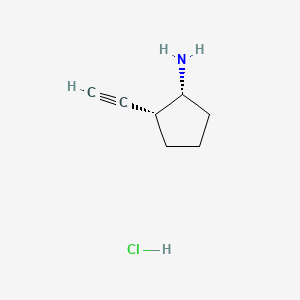
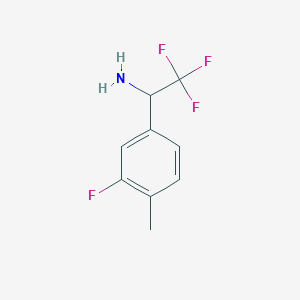
![1-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13542095.png)
